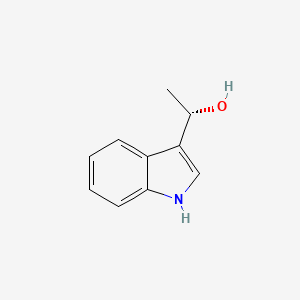

(S)-1-(1h-Indol-3-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(1h-Indol-3-yl)ethan-1-ol is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1h-Indol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of (S)-1-(1h-Indol-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of (S)-1-(1h-Indol-3-yl)ethanone under hydrogen gas (H2) pressure. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1h-Indol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (S)-1-(1h-Indol-3-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: As mentioned earlier, the compound can be synthesized through the reduction of (S)-1-(1h-Indol-3-yl)ethanone.

Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

Oxidation: (S)-1-(1h-Indol-3-yl)ethanone.

Reduction: this compound.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(1h-Indol-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural products.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1h-Indol-3-yl)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

®-1-(1h-Indol-3-yl)ethan-1-ol: The enantiomer of (S)-1-(1h-Indol-3-yl)ethan-1-ol with a different three-dimensional arrangement of atoms.

1-(1h-Indol-3-yl)ethanone: The oxidized form of this compound.

Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.

Uniqueness

This compound is unique due to its specific (S)-configuration, which can result in different biological activities compared to its ®-enantiomer. The presence of the hydroxyl group also allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Biological Activity

(S)-1-(1H-Indol-3-yl)ethan-1-ol, a compound derived from indole, has garnered attention due to its potential biological activities. Indole and its derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from various studies to highlight the biological activity of this compound.

Molecular Structure:

- Chemical Formula: C10H11N

- Molecular Weight: 145.20 g/mol

The compound features an indole moiety, which is known for its diverse biological activities. The presence of the hydroxyl group in the ethan-1-ol structure enhances its solubility and reactivity, potentially influencing its biological interactions.

1. Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of indole derivatives. For instance, a study indicated that certain indole derivatives exhibited significant antibacterial activity against various strains, including drug-resistant bacteria. The minimum inhibitory concentration (MIC) of some derivatives was found to be as low as 0.5 μg/mL against Gram-positive bacteria such as MRSA .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Tris(1H-indol-3-yl)methylium salt | 0.5 | MRSA |

| Indole derivative A | 2 | E. coli |

| Indole derivative B | 4 | S. aureus |

2. Anticancer Activity

Indole derivatives are also noted for their anticancer properties. Studies have shown that compounds containing the indole structure can inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells . In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, leading to decreased viability.

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung) | TBD |

| Indole derivative C | MDA-MB-231 (breast) | TBD |

| Indole derivative D | HepG2 (liver) | TBD |

3. Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been explored in several studies. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Evaluation

A research study synthesized various indole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. Among these, a specific derivative showed promising results with an MIC of 0.98 μg/mL against MRSA, highlighting the potential for developing new antimicrobial agents based on the indole scaffold .

Case Study 2: Cancer Cell Line Studies

In another study focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly in A549 lung cancer cells, where the compound induced apoptosis through mitochondrial pathways .

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(1S)-1-(1H-indol-3-yl)ethanol |

InChI |

InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m0/s1 |

InChI Key |

UHVJRCGECUWUJB-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CNC2=CC=CC=C21)O |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.